Melting Point and Thermal Processing Window vs. 3,7-Dibromoanthracene-2,6-diol
2,6-Dibromo-3,7-dimethoxyanthracene exhibits a melting point of 281–285 °C, which is markedly lower than the >300 °C melting point of its closest diol analog, 3,7-dibromoanthracene-2,6-diol . This ~15–20+ °C reduction in melting point is practically significant for vacuum thermal deposition (VTD) processing of OLED small-molecule layers, where lower and sharper melting ranges enable more uniform film formation with reduced thermal degradation risk. The target compound also melts below 2,6-dibromoanthracene (292–296 °C), which lacks methoxy groups entirely . The methoxy-to-hydroxyl substitution difference is the sole structural variable, making this a direct head-to-head thermal property comparison.
| Evidence Dimension | Melting point (thermal processability indicator) |
|---|---|
| Target Compound Data | 281–285 °C |
| Comparator Or Baseline | 3,7-Dibromoanthracene-2,6-diol: >300 °C; 2,6-Dibromoanthracene: 292–296 °C |
| Quantified Difference | ≥15 °C lower vs. diol analog; ~7–15 °C lower vs. non-methoxylated analog |
| Conditions | Solid-state melting point determination (vendor specification sheets; method not detailed) |
Why This Matters
A lower, well-defined melting point directly translates to a wider and more forgiving thermal processing window for vacuum-deposited OLED device fabrication, reducing energy input and minimizing thermal decomposition of the precursor during sublimation.
